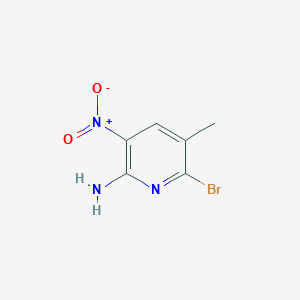
Tris(glycinato)iron(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(glycinato)iron(III) is a coordination complex formed between iron(III) ions and glycine, an amino acid. This compound is part of a broader class of transition metal amino acid complexes, which are known for their diverse coordination modes and significant biochemical relevance . The compound typically adopts an octahedral geometry, where the iron(III) ion is surrounded by three bidentate glycine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(glycinato)iron(III) can be synthesized by reacting iron(III) salts with glycine in an aqueous solution. A common method involves the reaction of iron(III) chloride with glycine in a basic medium, such as sodium hydroxide, to facilitate the formation of the complex. The reaction is typically carried out at room temperature and requires careful control of pH to ensure the complete coordination of glycine to the iron(III) ion .
Industrial Production Methods: The process may include additional steps for purification and crystallization to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tris(glycinato)iron(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The glycine ligands can be substituted by other ligands, such as water or other amino acids, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the iron(III) center.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(glycinato)iron(III) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of transition metal complexes.
Biology: Investigated for its potential role in biological systems, particularly in understanding metal-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including as a source of bioavailable iron in nutritional supplements.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of tris(glycinato)iron(III) involves its ability to coordinate with various biological molecules, influencing their structure and function. The iron(III) center can participate in redox reactions, which are crucial for many biological processes. The glycine ligands provide stability to the complex and facilitate its interaction with other molecules. The compound can target specific proteins and enzymes, modulating their activity through coordination and redox mechanisms .
Comparación Con Compuestos Similares
Tris(glycinato)cobalt(III): Similar in structure but contains cobalt(III) instead of iron(III).
Tris(acetylacetonato)iron(III): Another iron(III) complex with acetylacetonate ligands.
Uniqueness: Tris(glycinato)iron(III) is unique due to its specific coordination with glycine, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and form stable complexes makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H9FeN3O6 |
|---|---|
Peso molecular |
275.00 g/mol |
Nombre IUPAC |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
Clave InChI |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


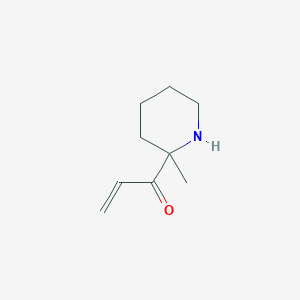
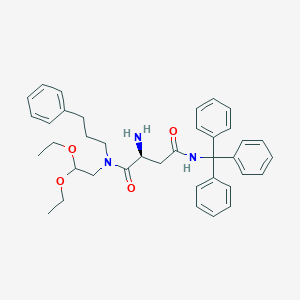
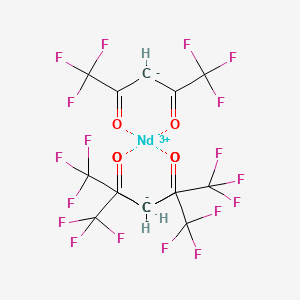




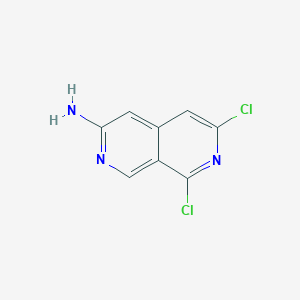
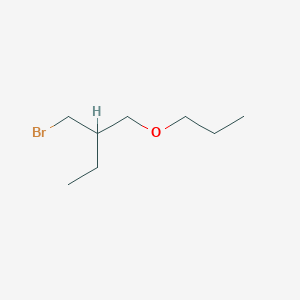
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
